2,9-ジブチル-1,10-フェナントロリン

概要

説明

Synthesis Analysis

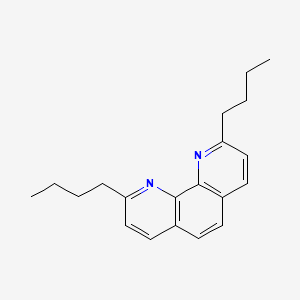

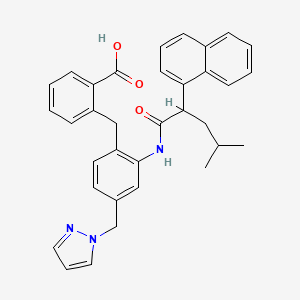

The synthesis of 2,9-Dibutyl-1,10-phenanthroline involves the alkylation of 1,10-phenanthroline at the 2 and 9 positions with butyl groups. This modification significantly affects the compound's electronic and steric properties, making it a versatile ligand for metal ions. Various synthetic routes have been developed, including direct alkylation and the use of dibromides or dichlorides of 1,10-phenanthroline as intermediates. Notably, samarium-promoted coupling of 1,10-phenanthroline with carbonyl compounds has been used for the synthesis of new ligands, including 2,9-dibutyl derivatives, offering a pathway for creating a wide range of phenanthroline derivatives (Weitgenant et al., 2004).

Molecular Structure Analysis

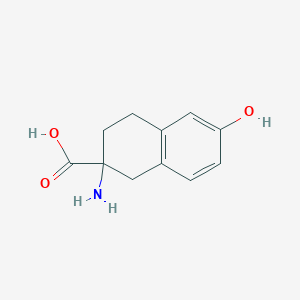

The molecular structure of 2,9-Dibutyl-1,10-phenanthroline is characterized by the presence of butyl groups at the 2 and 9 positions of the phenanthroline ring system. This structural modification imparts distinct physical and chemical properties to the molecule, including changes in planarity and electronic distribution. Crystallography studies have revealed detailed insights into the molecule's conformation and interactions, highlighting the impact of substitution on its structural characteristics.

Chemical Reactions and Properties

2,9-Dibutyl-1,10-phenanthroline participates in various chemical reactions, leveraging its coordinating abilities. It has been employed as a ligand in the formation of metal complexes, demonstrating a high affinity for transition metals. The ligand's properties facilitate selective ion transport and sensing, particularly for alkali metal ions, with notable applications in ion-selective electrodes (ISEs) and fluorometry (Sugihara & Hiratani, 1996).

科学的研究の応用

DNA相互作用と生物活性

2,9-ジブチル-1,10-フェナントロリンは、抗腫瘍特性を持つ潜在的なテロメア四重鎖DNAリガンドとしての小分子誘導体の合成と特性評価に使用されてきました . これらの化合物は、テロメア四重鎖配列に結合し安定化することができ、腫瘍細胞において中等度の細胞毒性を示します . また、HeLa細胞のアポトーシスを誘導することが示されており 、新規抗腫瘍剤開発のための化学ツールとしての可能性が示されています。

有機オプトエレクトロニクスデバイス

この化合物は、有機光起電力(OPV)太陽電池と有機発光ダイオード(OLED)において、効率的なホールまたは励起子ブロッキング材料として広く使用されています . 最高被占軌道(HOMO)が低く、移動度が大きいため、消費者向けのポータブル電子機器で非常に魅力的です .

有機UV光起電力光検出器

2,9-ジブチル-1,10-フェナントロリンは、有機UV光起電力光検出器の開発に使用されてきました . 有機エレクトロニクスでの広範な使用にもかかわらず、有機UVデバイスにおける光活性材料としてはほとんど報告されていません .

可視光媒介光レドックス触媒

2,9-ジブチル-1,10-フェナントロリンの銅(I)錯体は、可視光媒介光レドックス触媒における反応性について研究されています . 既知の原子移動ラジカル付加反応を促進する能力が評価されました .

Safety and Hazards

作用機序

Target of Action

Similar compounds like 1,10-phenanthroline have been shown to interact with metallo-beta-lactamase l1 in pseudomonas maltophilia and methyl-accepting chemotaxis protein ii in salmonella typhimurium .

Mode of Action

It has been used as a ligand in nickel-catalyzed reductive 1,1-diarylation reactions of unactivated alkenes with aryl iodides . In this context, it was found to be an optimal ligand for controlling the chemo-/regioselectivity towards 1,1-diarylated products .

Biochemical Pathways

Similar compounds have been found to interact with g-quadruplex dna structures , which could potentially affect various cellular processes.

Result of Action

It has been used as a ligand in nickel-catalyzed reactions, suggesting it may have a role in facilitating certain chemical transformations .

Action Environment

It is generally recommended to store the compound in a dry, cool, and well-ventilated place .

生化学分析

Biochemical Properties

2,9-Dibutyl-1,10-phenanthroline plays a significant role in biochemical reactions due to its ability to chelate metal ions. It interacts with various enzymes, proteins, and other biomolecules that require metal ions for their activity. For instance, 2,9-Dibutyl-1,10-phenanthroline can inhibit metallopeptidases by chelating the metal ions required for their catalytic activity, rendering the enzymes inactive . This interaction is crucial in studying the role of metal ions in enzymatic reactions and can be used to modulate enzyme activity in biochemical assays.

Cellular Effects

2,9-Dibutyl-1,10-phenanthroline affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2,9-Dibutyl-1,10-phenanthroline has been shown to induce autophagy, G1 cell cycle arrest, and apoptosis in cancer cell lines . These effects are mediated through its interaction with metal ions and subsequent inhibition of metallopeptidases, which play a role in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of 2,9-Dibutyl-1,10-phenanthroline involves its ability to chelate metal ions, particularly zinc and iron. By binding to these metal ions, 2,9-Dibutyl-1,10-phenanthroline inhibits the activity of metallopeptidases and other metalloenzymes . This inhibition occurs through the removal of the metal ion from the enzyme’s active site, leading to the formation of an inactive apoenzyme. Additionally, 2,9-Dibutyl-1,10-phenanthroline can modulate gene expression by affecting metal-dependent transcription factors and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,9-Dibutyl-1,10-phenanthroline can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation or interaction with other components in the experimental setup . Long-term studies have shown that 2,9-Dibutyl-1,10-phenanthroline can maintain its inhibitory effects on metallopeptidases and other metalloenzymes, but the extent of inhibition may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of 2,9-Dibutyl-1,10-phenanthroline vary with different dosages in animal models. At lower doses, the compound can effectively inhibit metallopeptidases and modulate cellular processes without causing significant toxicity . At higher doses, 2,9-Dibutyl-1,10-phenanthroline may exhibit toxic effects, including disruption of cellular metabolism and induction of apoptosis. These dosage-dependent effects are crucial for determining the therapeutic window and potential side effects of the compound in preclinical studies.

Metabolic Pathways

2,9-Dibutyl-1,10-phenanthroline is involved in various metabolic pathways, primarily through its interaction with metal ions and metalloenzymes. The compound can affect metabolic flux and metabolite levels by inhibiting enzymes that require metal ions for their activity . For example, 2,9-Dibutyl-1,10-phenanthroline can modulate the activity of enzymes involved in oxidative stress response and energy metabolism, leading to changes in cellular redox state and ATP production.

Transport and Distribution

Within cells and tissues, 2,9-Dibutyl-1,10-phenanthroline is transported and distributed through interactions with transporters and binding proteins. The compound can bind to metal ion transporters, facilitating its uptake and distribution to various cellular compartments . Additionally, 2,9-Dibutyl-1,10-phenanthroline can accumulate in specific tissues or organelles, depending on its affinity for metal ions and the presence of binding proteins.

Subcellular Localization

The subcellular localization of 2,9-Dibutyl-1,10-phenanthroline is influenced by its ability to chelate metal ions and interact with specific biomolecules. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 2,9-Dibutyl-1,10-phenanthroline may localize to the mitochondria or nucleus, where it can modulate the activity of metal-dependent enzymes and transcription factors.

特性

IUPAC Name |

2,9-dibutyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2/c1-3-5-7-17-13-11-15-9-10-16-12-14-18(8-6-4-2)22-20(16)19(15)21-17/h9-14H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGGPELKXXFMGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(C=CC3=C2N=C(C=C3)CCCC)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90538988 | |

| Record name | 2,9-Dibutyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85575-93-5 | |

| Record name | 2,9-Dibutyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3R,4E)-3-hydroxy-2-(tetracosanoylamino)octadec-4-en-1-yl 2-acetamido-2-deoxy-beta-D-galactopyranosyl-(1->4)-[5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulopyranonosyl-(2->3)]-beta-D-galactopyranosyl-(1->4)-beta-D-glucopyranoside](/img/structure/B1253217.png)

![[(3S,4S,6S)-4-bromo-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-en-3-yl] acetate](/img/structure/B1253230.png)

![2-Methylenebicyclo[2.1.0]pentane](/img/structure/B1253234.png)

![17-Ethynyl-9,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1253235.png)